1beta-D-Arabinofuranosyl-5-methylcytosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
| Record name | NSC529544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2140-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 1beta D Arabinofuranosyl 5 Methylcytosine
Established Synthetic Pathways for 1β-D-Arabinofuranosyl-5-methylcytosine and Related Structures
The synthesis of 1β-D-Arabinofuranosyl-5-methylcytosine and its analogs often involves multi-step processes, starting from readily available carbohydrate and pyrimidine (B1678525) precursors. A common strategy for creating arabinofuranosyl nucleosides is the condensation of a protected arabinofuranosyl donor with a silylated pyrimidine base. Subsequent deprotection steps then yield the final product.
One established method for synthesizing 5-substituted-4'-thio-β-D-arabinofuranosylcytosines, including the 5-methyl derivative, offers a facile and high-yield route. nih.gov This pathway highlights the versatility of synthetic approaches to modify the cytosine base. Another key compound, 1-β-D-arabinofuranosylcytosine (also known as cytarabine (B982) or ara-C), serves as a crucial precursor and point of comparison for these synthetic endeavors. scbt.comsigmaaldrich.com Its chemical formula is C₉H₁₃N₃O₅. scbt.comsigmaaldrich.com
Derivatives of ara-C, such as 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, have been synthesized to enhance properties like oral activity and resistance to deamination. nih.gov The synthesis of such lipophilic derivatives showcases the efforts to improve the pharmacological profiles of these nucleoside analogs. nih.gov Furthermore, the inhibitory effects of compounds like 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases underscore the biological significance of these synthetic molecules. nih.gov
Stable-Isotope Labeling Strategies for Probing 5-Methylcytosine (B146107) Reactivity in DNA
Stable-isotope labeling is a powerful tool for investigating the reactivity and metabolic fate of 5-methylcytosine (5-mC) in DNA. epigentek.comnih.gov 5-mC is a critical epigenetic marker involved in gene regulation. epigentek.comnih.govnih.gov The introduction of isotopes such as ¹³C or ¹⁵N into the 5-methylcytosine structure allows for its tracking and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The chemical reactivity of 5-methylcytosine, particularly at the C5-C6 double bond and the exocyclic N4-amino group, is influenced by the C5-methyl group. nih.gov Isotope labeling can help elucidate these electronic effects. Direct labeling methods have been developed to attach tags to 5-methylcytosine, enabling its detection. nih.gov For instance, a bipyridine derivative can be used to achieve efficient complexation at the methylcytosine residue, which can then be detected fluorometrically or electrochemically. nih.gov These labeling strategies are crucial for understanding the dynamics of DNA methylation and demethylation, processes vital for normal cellular function and implicated in various diseases. nih.govnih.gov
Rational Design and Synthesis of 5-Substituted Arabinofuranosylcytosine Derivatives
The rational design of 5-substituted arabinofuranosylcytosine derivatives aims to create compounds with specific biological activities or properties for use as research tools. Modifications at the 5-position of the cytosine ring can significantly impact the compound's biological function.
Halogenation at the 5-Position
Halogenation at the 5-position of the cytosine ring has been a common strategy to create potent analogs. A direct and simple process for the 5-halogenation of cytosine-1-nucleosides involves using an N-halo cyclic imide, such as N-chlorosuccinimide, in glacial acetic acid. google.com This method avoids the need for protecting groups on the sugar or the amino group of the cytosine base. google.com
The synthesis of 5-halogeno-1-(β-L-arabinofuranosyl)uracils and their cytosine counterparts has been achieved through the halogenation of the corresponding benzoyl-protected derivatives. nih.gov The resulting compounds, including 1-β-D-arabinofuranosyl-5-fluorocytosine, have been evaluated for their cytotoxic effects. nih.gov
| Halogenated Derivative | Synthetic Approach | Reference |
| 1-β-D-arabinofuranosyl-5-(chloro-, bromo-, and iodo-) cytosine | Reaction with N-halo cyclic imide in glacial acetic acid | google.com |
| 5-halogeno-1-(β-L-arabinofuranosyl)cytosines | Halogenation of benzoyl-protected ara-L-cytidine | nih.gov |
| 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine | Facile, high-yield route from protected precursors | nih.gov |
Introduction of Ethynyl (B1212043) and Other Groups
The introduction of an ethynyl group at the 5-position of cytidine (B196190) has led to the development of valuable tools for studying RNA synthesis. 5-Ethynyl-cytidine (5-EC) is a cell-permeable analog that gets incorporated into nascent RNA. jenabioscience.com The ethynyl group allows for subsequent detection via copper(I)-catalyzed "click chemistry," enabling the attachment of biotin (B1667282) for purification or fluorescent dyes for imaging. jenabioscience.com
The synthesis of the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113) has been accomplished through a coupling reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide. nih.gov This highlights the utility of palladium-catalyzed cross-coupling reactions in modifying nucleosides.
Fluorinated Analog Development for Research Probes
Fluorinated analogs of nucleosides are of significant interest as research probes, particularly for in vivo imaging techniques like positron emission tomography (PET). The introduction of fluorine can also enhance metabolic stability. chemrxiv.org The development of fluorescent probes for detecting epigenetic modifications, such as DNA methylation, is an active area of research. nih.gov
Molecular and Biochemical Mechanisms of Action of 1beta D Arabinofuranosyl 5 Methylcytosine Analogs
Enzymatic Activation and Metabolism
The biological activity of nucleoside analogs like 1-beta-D-arabinofuranosyl-5-methylcytosine is contingent upon their intracellular conversion to the active triphosphate form. This metabolic activation is a critical determinant of their therapeutic efficacy and is primarily initiated by the enzyme deoxycytidine kinase.
Phosphorylation by Deoxycytidine Kinase (dCK) and Other Kinases
Deoxycytidine kinase (dCK) is the key enzyme responsible for the initial phosphorylation of several deoxyribonucleoside analogs, including 1-beta-D-arabinofuranosylcytosine (ara-C) and its derivatives. nih.govnih.gov This first phosphorylation step is often the rate-limiting step in the activation cascade. The affinity of these analogs for dCK can be influenced by substitutions at the 5-position of the cytosine ring. nih.gov
Studies on various 5-substituted ara-C analogs have demonstrated that dCK plays a crucial role in their activation. nih.gov For instance, in murine leukemia cell lines, the inhibitory effects of 5-substituted ara-C analogs on cell proliferation were significantly diminished in cells deficient in dCK activity. nih.gov This highlights the essential role of dCK in mediating the cytotoxic effects of these compounds. The kinetic properties of dCK with respect to these analogs can vary. For example, the Km value of dCK from L1210/0 cells for ara-C was found to be 50 µM, as compared to 23.1 µM for the natural substrate deoxycytidine (dC). nih.gov In dCK-deficient L1210/araC cells, these Km values were significantly increased to 182 µM and 53 µM, respectively, indicating a lower affinity of the mutated enzyme for these substrates. nih.gov
While dCK is the primary activating enzyme, other cellular kinases can also contribute to the phosphorylation cascade, converting the monophosphate to the di- and triphosphate forms. However, a deficiency in dCK activity is a critical factor in the development of resistance to these drugs. nih.govnih.gov
Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Deoxycytidine and ara-C
| Cell Line | Substrate | Km (µM) |
|---|---|---|
| L1210/0 | Deoxycytidine | 23.1 |
| L1210/0 | ara-C | 50 |
| L1210/araC (dCK-deficient) | Deoxycytidine | 53 |
| L1210/araC (dCK-deficient) | ara-C | 182 |
Data sourced from a study on murine leukemia cell lines. nih.gov
Substrate Specificity for Viral and Cellular Thymidine (B127349) Kinases
The substrate specificity of viral and cellular thymidine kinases (TK) for arabinofuranosylcytosine analogs is generally poor. Cellular thymidine kinase (TK1) has a narrow substrate specificity and is primarily involved in the phosphorylation of thymidine. nih.gov While some viral thymidine kinases, such as that from Herpes Simplex Virus (HSV), exhibit a broader substrate specificity and can phosphorylate a range of nucleoside analogs, their efficiency with cytosine arabinosides is often low. nih.gov
For instance, studies on HSV-1 TK have shown that it can phosphorylate various pyrimidine (B1678525) and purine (B94841) analogs. nih.gov However, the primary role of viral TK in antiviral therapy is the activation of specific antiherpetic drugs, and its contribution to the activation of arabinofuranosylcytosine analogs in cancer chemotherapy is considered minimal. The resistance or sensitivity to 5-substituted ara-C analogs has been shown to be independent of cellular dThd kinase activity. nih.gov This further underscores the central role of dCK in the activation of this class of compounds.
Interaction with DNA Replication and Repair Pathways
Once converted to their active triphosphate form, arabinofuranosylcytosine analogs exert their cytotoxic effects by interfering with the complex machinery of DNA replication and repair.
Inhibition of DNA Polymerase Activity by 1-beta-D-Arabinofuranosylcytosine 5'-Triphosphates and Related Analogs
The triphosphate form of ara-C (ara-CTP) and its analogs are potent inhibitors of cellular DNA polymerases, including polymerases α, δ, and ε, which are crucial for DNA replication. nih.gov The mode of inhibition is competitive with the natural substrate, deoxycytidine triphosphate (dCTP). The inhibitory potency can vary between the different DNA polymerases. For example, ara-CTP has been shown to inhibit the DNA synthesome-associated DNA polymerase α in a concentration-dependent manner, which correlates with the inhibition of SV40 origin-dependent DNA replication in vitro. nih.gov In contrast, DNA polymerase δ activity was not significantly inhibited by ara-CTP at concentrations up to 100 µM. nih.gov This differential inhibition suggests that these analogs may target specific phases of DNA synthesis. nih.gov
Incorporation into Nucleic Acids and Consequences for DNA Synthesis Fidelity
A primary mechanism of action for arabinofuranosylcytosine analogs is their incorporation into the growing DNA strand. nih.gov Once incorporated, the arabinosyl sugar moiety, with its 2'-hydroxyl group in the "up" (beta) position, creates a steric hindrance that makes it a poor primer terminus for further chain elongation by DNA polymerases. nih.govnih.gov This leads to a relative chain termination, significantly slowing down or halting DNA synthesis. nih.govnih.gov
The extent of ara-C incorporation into DNA has been shown to correlate significantly with the inhibition of DNA synthesis and loss of cell viability. nih.gov The incorporated ara-C residue is not efficiently excised from the DNA strand, leading to persistent inhibition of DNA synthesis recovery after drug exposure. nih.gov This persistence of the analog in the DNA can lead to errors in DNA replication and a decrease in the fidelity of DNA synthesis.
Interference with DNA Replication Fork Progression and Genomic Stability
The incorporation of arabinofuranosylcytosine analogs into DNA directly interferes with the progression of the DNA replication fork. Studies have shown that ara-C causes a profound inhibition of nascent chain elongation. nih.gov At low concentrations, ara-C has been observed to inhibit the initiation of new replicating units of DNA, while at later stages, it reduces the rate of DNA chain elongation. nih.gov
The stalling of replication forks due to the presence of these analogs in the DNA template can lead to replication stress and the formation of DNA double-strand breaks. This can trigger cellular DNA damage responses. The inability to properly repair this damage can result in chromosomal aberrations, including breaks and rearrangements, ultimately leading to genomic instability. The persistence of ara-C residues in DNA can contribute to reinitiation of previously replicated DNA segments and the formation of DNA strand breaks, further compromising genomic stability. nih.gov
Modulation of DNA Methylation and Demethylation Cycles
The epigenetic landscape of a cell is dynamically regulated by the processes of DNA methylation and demethylation, which are critical for gene expression, genomic stability, and cellular differentiation. Nucleoside analogs, such as Fazarabine and Zebularine, are potent disruptors of this delicate balance. Their incorporation into DNA can lead to significant alterations in the methylation patterns, primarily through the inhibition of DNA methyltransferases.
Effects on DNA Methyltransferase Activity and DNA Methylation Patterns
Analogs of 1-beta-D-Arabinofuranosyl-5-methylcytosine, particularly Fazarabine and Zebularine, are recognized as mechanism-based inhibitors of DNA methyltransferases (DNMTs). nih.govmdpi.com Their primary mode of action involves their metabolic activation to the triphosphate form and subsequent incorporation into the DNA strand during replication. nih.gov Once integrated into the DNA, these analogs form a covalent complex with DNMT enzymes, effectively trapping them. mdpi.com This sequestration leads to the depletion of active DNMT pools within the cell, consequently inhibiting DNA methylation. nih.gov
Fazarabine has been shown to inhibit the methylation of deoxycytidine residues in the DNA of mammalian lymphoblasts. nih.gov Studies have indicated that while it is a less potent inhibitor of DNA methylation compared to 5-azacytidine, its effects are significant. nih.gov Similarly, Zebularine is a potent inhibitor of DNA methylation, and its incorporation into DNA leads to the formation of tight complexes with bacterial and mammalian methyltransferases. mdpi.comnih.gov This inhibition of DNMT activity by Zebularine has been observed to reactivate silenced genes, such as the p16 gene in bladder carcinoma cells, by demethylating their promoter regions. nih.gov
In contrast to the hypomethylating effects of Fazarabine and Zebularine, treatment of mouse P815 mastocytoma cells with 1-beta-D-arabinofuranosylcytosine (ara-C), another related analog, has been reported to result in an elevated level of enzymatic DNA methylation. nih.gov Analysis revealed an aberrant hypermethylation pattern in the DNA of ara-C treated cells, which persisted even after the removal of the drug. nih.gov This highlights the diverse and sometimes contradictory effects that different structural analogs can have on DNA methylation patterns.
Table 1: Effects of 1-beta-D-Arabinofuranosyl-5-methylcytosine Analogs on DNA Methyltransferase (DNMT) Activity and DNA Methylation
| Compound | Cell Line/Organism | Effect on DNMT Activity | Observed Change in DNA Methylation | Reference |
|---|---|---|---|---|
| Fazarabine | P388 murine and Molt-4 human lymphoblasts | Inhibition of deoxycytidine methylation | Hypomethylation (less pronounced than 5-azacytidine) | nih.gov |
| Zebularine | T24 bladder carcinoma cells | Inhibition through covalent complex formation | Demethylation of p16 promoter region | nih.gov |
| 1-beta-D-arabinofuranosylcytosine (ara-C) | Mouse P815 mastocytoma cells | Not directly stated, but implies altered activity | Hypermethylation | nih.gov |
| Zebularine | Arabidopsis thaliana | Inhibition of DNA methyltransferase activity | Genome-wide DNA demethylation | nih.gov |
Involvement in Active 5-Methylcytosine (B146107) Demethylation Pathways (e.g., TET/TDG pathways)
The process of active DNA demethylation is crucial for dynamic changes in gene expression and is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases and Thymine DNA Glycosylase (TDG). TET enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govnih.gov Subsequently, TDG excises 5fC and 5caC, which are then replaced with an unmodified cytosine through the base excision repair (BER) pathway, completing the demethylation cycle. nih.govnih.gov
Direct evidence for the involvement of 1-beta-D-Arabinofuranosyl-5-methylcytosine analogs like Fazarabine and Zebularine in the TET/TDG pathway is not extensively documented. Their principal mechanism is the passive demethylation that occurs due to the inhibition of DNMTs during DNA replication. However, by altering the methylation landscape, these drugs could indirectly influence the activity of TET enzymes. For instance, the reduction in global 5mC levels could potentially alter the substrate availability for TET enzymes.
Biochemical studies have shown that the efficiency of TET enzymes can be influenced by the sequence context of the methylated cytosine. nih.gov While TET2 oxidizes mC more efficiently in a CG context compared to a CH context (where H can be A, C, or T), this preference is diminished for the oxidation of hmC. nih.gov TDG, on the other hand, shows only a modest dependence on the CG context for the excision of 5fC and 5caC. nih.gov The introduction of nucleoside analogs could potentially create DNA structures that are recognized differently by the components of the TET/TDG pathway, although this remains an area for further investigation.
Drug-Induced Alterations in DNA Methylation Landscapes
The administration of 1-beta-D-Arabinofuranosyl-5-methylcytosine analogs can induce significant and widespread changes in the DNA methylation landscape of cells. Whole-genome bisulfite sequencing in Arabidopsis thaliana seedlings treated with Zebularine revealed nearly indistinguishable patterns of genome-wide DNA demethylation when compared to 5-azacytidine. nih.gov These changes were associated with the upregulation of a substantial number of genes, particularly transposable elements. nih.gov
Treatment of grapevine cells with Zebularine led to a slight decrease in the methylation level at the promoter region of the UFGT gene, which is critical for anthocyanin biosynthesis. mdpi.com This locus-specific demethylation correlated with an increase in the expression of the UFGT gene and an accumulation of anthocyanins. mdpi.com These findings illustrate that while the global effects on DNA methylation can be modest in some contexts, the specific changes at key gene regulatory regions can have significant functional consequences.
Table 2: Drug-Induced Alterations in DNA Methylation Landscapes by Analogs
| Compound | System Studied | Observed Alteration in DNA Methylation Landscape | Functional Consequence | Reference |
|---|---|---|---|---|
| Zebularine | Arabidopsis thaliana seedlings | Genome-wide DNA demethylation | Upregulation of numerous genes, especially transposable elements | nih.gov |
| 5-Azacytidine | Pediatric acute lymphocytic leukemia cells | Average DNA hypomethylation of 55.6% | Potential reversal of drug resistance | researchgate.net |
| Zebularine | Grapevine cells (Gamay Teinturier) | Slight decrease in methylation at the UFGT gene promoter | Increased UFGT expression and anthocyanin accumulation | mdpi.com |
| Zebularine | T24 bladder carcinoma cells | ~27-29% decrease in p16 promoter methylation | Reactivation of silenced p16 gene | nih.gov |
Cellular and Preclinical Investigations of 1beta D Arabinofuranosyl 5 Methylcytosine Analogs
In Vitro Studies on Cellular Proliferation and Viability
The in vitro effects of arabinosyl nucleosides, particularly analogs of 1beta-D-Arabinofuranosyl-5-methylcytosine, on cellular proliferation and viability have been a subject of significant research. These studies are crucial in understanding the fundamental mechanisms by which these compounds exert their cytotoxic effects on cancer cells.
The progression of the cell cycle is a tightly regulated process that is often dysregulated in cancer. Nucleoside analogs frequently target this process. For instance, 1-beta-D-arabinofuranosylcytosine (ara-C), a closely related analog, has been shown to significantly affect the passage of cells through the S phase and their transition into the G2 phase. nih.gov This interference is more pronounced than its effect on the G1 to S phase transition, suggesting a primary biological impact during the latter part of DNA synthesis and the early G2 phase. nih.gov The extent of this effect is dependent on both the concentration of the compound and the duration of exposure. nih.gov It is noteworthy that inhibition of DNA synthesis can occur without directly altering the transit time through the cell cycle phases. nih.gov
| Compound | Primary Cell Cycle Effect | Phase(s) Affected | Reference |
| 1-beta-D-arabinofuranosylcytosine (ara-C) | Affects passage rate | S to G2 | nih.gov |
The cellular response to arabinosyl nucleosides can vary significantly between different cell lines. In hamster fibrosarcoma cells synchronized in the mid-S phase, a direct correlation has been observed between the inhibition of DNA synthesis by ara-C and its cytotoxic effects, especially when DNA synthesis is reduced by over 85%. nih.gov Cytotoxic concentrations of ara-C (e.g., 10⁻³ M) induce extensive chromatid breakage and chromosomal rearrangements, which are highly correlated with cell death. nih.gov
In human leukemia cell lines, the induction of apoptosis is a key mechanism of ara-C's cytotoxic action. nih.gov The sensitivity to ara-C can be influenced by the expression levels of proteins involved in apoptosis regulation, such as Bcl-2. Furthermore, ara-C has been shown to induce topoisomerase I (Top1) cleavage complexes in human leukemia cells (CEM). nih.gov This trapping of Top1 on DNA is dose-dependent and represents another potential mechanism of cytotoxicity. nih.gov Human tumor cells that contain ras oncogenes have also demonstrated heightened sensitivity to ara-C.
| Cell Line | Compound | Observed Cellular Response | Reference |
| Hamster Fibrosarcoma | 1-beta-D-arabinofuranosylcytosine (ara-C) | DNA synthesis inhibition, chromatid breakage, cytotoxicity | nih.gov |
| Human Leukemia (CEM) | 1-beta-D-arabinofuranosylcytosine (ara-C) | Induction of Top1 cleavage complexes | nih.gov |
Epigenetic Effects in Cellular Models
Epigenetic modifications, such as DNA methylation, are critical for regulating gene expression and maintaining cellular identity. Nucleoside analogs can interfere with these processes, leading to significant changes in cellular function.
DNA methylation involves the addition of a methyl group to the fifth carbon of cytosine, forming 5-methylcytosine (B146107) (5mC), a modification catalyzed by DNA methyltransferases (DNMTs). dovepress.com This mark can be further oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are intermediates in the DNA demethylation pathway. mdpi.com The balance between methylation and demethylation is crucial for normal development and cellular function. frontiersin.org
The relationship between DNA methylation and gene expression is complex and context-dependent. Generally, methylation in the promoter region of a gene, particularly in CpG islands, is associated with the suppression of gene expression. nih.gov This can occur by inhibiting the binding of transcription factors. nih.gov Conversely, methylation within the gene body has been linked to the promotion of transcription and shows a positive correlation with gene expression. nih.gov
Changes in DNA methylation patterns, such as those induced by nucleoside analogs, can therefore lead to widespread alterations in gene expression. The hypomethylation induced by compounds like ara-AC would be expected to lead to the re-expression of silenced genes, which could contribute to its anti-tumor effects. nih.gov The interplay between different epigenetic marks, such as DNA methylation and histone modifications, creates a sophisticated regulatory network that governs gene expression patterns. nih.gov Temporal changes in DNA methylation have been shown to correlate with changes in gene expression, although these associations can be tissue- and genomic location-dependent. knaw.nl
Comparative Biochemical and Cellular Analysis with Other Arabinosyl Nucleosides
To better understand the structure-activity relationships of arabinosyl nucleosides, comparative studies are essential. These analyses help to elucidate how modifications to the sugar or base moiety affect their biochemical and cellular properties.
Studies comparing 1-beta-d-arabinofuranosyl-5-fluorocytosine with related compounds have been conducted against transplanted mouse leukemias both in vivo and in vitro. nih.gov Such comparative analyses provide valuable insights into the relative potency and mechanisms of action of different analogs.
The metabolism of arabinosyl nucleosides is a critical determinant of their activity. For example, the analog 1-beta-D-arabinosyl-5-azacytosine (ara-AC) is metabolized to its triphosphate form, ara-ACTP, which is the major anabolite in CEM cellular extracts. nih.gov This active metabolite is then incorporated into both RNA and DNA. nih.gov A comparative study of the metabolism of ara-C across various animal species has also been undertaken to understand interspecies differences in drug processing.
The cellular toxicity of these compounds can also be compared. For instance, novel N4-hydroxy- and 5-methyl-β-l-deoxycytidine analogues have been evaluated for their cytotoxicity in HepG2 and HL-60 cells. asm.org Some of these compounds, including β-l-MetCdR (1-(2-Deoxy-β-l-ribofuranosyl)-5-methylcytosine), exhibited no significant antiproliferative activity at concentrations where they showed antiviral effects. asm.org
| Compound | Cell Line(s) | Key Comparative Finding | Reference |
| 1-beta-d-arabinofuranosyl-5-fluorocytosine | Mouse Leukemia | Comparative activity against transplanted leukemias evaluated | nih.gov |
| 1-beta-D-arabinosyl-5-azacytosine | CEM | Metabolized to ara-ACTP and incorporated into nucleic acids | nih.gov |
| β-l-MetCdR | HepG2, HL-60 | No significant antiproliferative activity | asm.org |
Distinguishing Mechanisms from Cytarabine (B982) (Ara-C) and 5-Azacytidine
The therapeutic actions of nucleoside analogs in cancer chemotherapy are fundamentally linked to their structural similarity to endogenous nucleosides, allowing them to interfere with cellular processes such as DNA replication and methylation. To understand the potential mechanisms of this compound (5-methyl-ara-C), it is crucial to first distinguish the well-established mechanisms of its parent compound, Cytarabine (Ara-C), and a related analog, 5-Azacytidine.
Cytarabine (Ara-C): Inhibition of DNA Synthesis
Cytarabine, or 1-β-D-arabinofuranosylcytosine, is a cornerstone in the treatment of various hematological malignancies. wikipedia.org Its primary mechanism of action is the inhibition of DNA synthesis. wikipedia.orgfrontiersin.org Upon cellular uptake, Ara-C is phosphorylated to its active triphosphate form, Ara-CTP. haematologica.org Ara-CTP then competitively inhibits DNA polymerase, an enzyme critical for DNA replication. frontiersin.org Furthermore, the incorporation of Ara-CTP into the growing DNA strand leads to chain termination, effectively halting DNA synthesis and inducing cell death, particularly in rapidly dividing cancer cells. frontiersin.org The cytotoxicity of Ara-C is therefore highly specific to the S-phase of the cell cycle.
5-Azacytidine: DNA Methyltransferase Inhibition
In contrast, 5-Azacytidine and its deoxy analog, 5-aza-2'-deoxycytidine (Decitabine), exert their primary anticancer effects through the inhibition of DNA methyltransferases. haematologica.org DNA methylation is a crucial epigenetic mechanism that regulates gene expression. Aberrant hypermethylation of tumor suppressor genes is a common feature in cancer, leading to their silencing. 5-Azacytidine, after being incorporated into DNA, covalently traps DNA methyltransferase enzymes, leading to their degradation. haematologica.org This results in a global reduction of DNA methylation (hypomethylation), which can lead to the re-expression of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth. While 5-Azacytidine can be incorporated into both RNA and DNA, its effects on DNA methylation are considered central to its therapeutic activity. haematologica.org
Inferred Mechanisms of this compound
Specific preclinical data on the mechanism of this compound is not extensively available in the public domain. However, based on its structure, we can infer its potential mechanisms in relation to Ara-C and 5-Azacytidine. The presence of the arabinofuranosyl sugar suggests that, like Ara-C, it would likely be a substrate for deoxycytidine kinase and subsequently be converted to its triphosphate form. This triphosphate analog could then potentially interfere with DNA polymerase and be incorporated into DNA, thereby inhibiting DNA synthesis.
The key distinction lies in the 5-methyl group on the cytosine base. Unlike the nitrogen at the 5-position in 5-Azacytidine which is key to its methyltransferase-inhibiting activity, the 5-methyl group is a natural modification found in mammalian DNA (5-methylcytosine). The presence of this group on the arabinoside scaffold might influence its interaction with DNA polymerases and its effect on DNA structure and stability once incorporated. It is unlikely to function as a DNA methyltransferase inhibitor in the same manner as 5-Azacytidine. The 5-methyl group could, however, alter the drug's susceptibility to deamination by cytidine (B196190) deaminase, a major mechanism of Ara-C resistance.
A direct comparison of the antileukemic activity of a related analog, arabinosyl-5-azacytosine (ara-AC), with Ara-C and 5-azacytidine (5-AC) in an L1210 leukemia model showed that ara-AC was more efficacious than Ara-C. nih.gov This suggests that modifications at the 5-position of the cytosine ring can significantly impact the therapeutic profile of arabinosylcytosine analogs.
| Feature | Cytarabine (Ara-C) | 5-Azacytidine | This compound (Inferred) |
|---|---|---|---|
| Primary Mechanism | Inhibition of DNA synthesis | Inhibition of DNA methyltransferase | Likely inhibition of DNA synthesis |
| Active Form | Ara-CTP | Incorporated into DNA/RNA | Likely 5-methyl-ara-CTP |
| Effect on DNA Methylation | No direct effect | Induces hypomethylation | Unlikely to directly inhibit DNA methyltransferase |
| Cell Cycle Specificity | S-phase | S-phase (for incorporation) | Likely S-phase |
Synergy and Antagonism in Combinatorial Biochemical Studies
Synergistic Interactions with Cytarabine (Ara-C)
Numerous studies have demonstrated the synergistic effects of Ara-C with other anticancer agents. For instance, the combination of Ara-C and the anthracycline antibiotic daunorubicin has been a long-standing standard induction therapy for acute myeloid leukemia (AML). nih.gov While generally considered additive, some studies have shown synergistic interactions in certain contexts. nih.gov
The combination of Ara-C with 5-aza-2'-deoxycytidine (Decitabine, a DNA methyltransferase inhibitor) has been investigated. Studies in human leukemia cell lines have shown that the combination can lead to additive or synergistic induction of cell death. aacrjournals.org Specifically, sequential treatment with Decitabine followed by Ara-C was found to be synergistic in all tested cell lines. aacrjournals.org However, it was also noted that the addition of Ara-C could antagonize the hypomethylating effect of Decitabine. aacrjournals.org
Another area of investigation is the combination of Ara-C with inhibitors of ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides. By depleting the intracellular pool of dCTP, the natural competitor of Ara-CTP, these inhibitors can enhance the incorporation of Ara-CTP into DNA and increase its cytotoxicity. For example, GTI-2040, a ribonucleotide reductase inhibitor, has been shown to have a synergistic cytotoxic effect when combined with Ara-C in K562 human leukemia cells. nih.gov
Antagonistic Interactions with Cytarabine (Ara-C)
Antagonistic interactions have also been observed. For example, in some acute myeloid leukemia cell lines, the combination of cytarabine and daunorubicin displayed weak antagonism. nih.gov The sequence of drug administration can also be critical. For instance, the addition of cis-platinum before Ara-C has been shown to decrease the synergism observed when Ara-C is administered first.
The potential for synergy or antagonism of this compound in combination with other agents would likely depend on its specific mechanism of action and how it influences the metabolic pathways and cellular targets of the co-administered drug. If its primary mechanism is indeed the inhibition of DNA synthesis, it could potentially synergize with agents that create DNA damage or inhibit DNA repair.
| Drug Combination (with Ara-C) | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Daunorubicin | AML Cell Lines (FKH-1, HL60) | Weakly Antagonistic | nih.gov |
| Daunorubicin | AML Cell Lines (TF-1, Kasumi-1, IDH2) | Weakly Synergistic | nih.gov |
| Decitabine (sequential) | Human Leukemia Cell Lines (HL60, ML-1, Raji, Jurkat) | Synergistic | aacrjournals.org |
| GTI-2040 (Ribonucleotide Reductase Inhibitor) | K562 Human Leukemia Cells | Synergistic | nih.gov |
| Adavosertib | Jurkat and CCRF-CEM Leukemia Cell Lines | Synergistic | nih.gov |
Advanced Research Methodologies and Computational Approaches in 1beta D Arabinofuranosyl 5 Methylcytosine Research
Spectroscopic and Chromatographic Techniques for Structural and Metabolite Analysis
The structural verification and quantitative analysis of 1β-D-Arabinofuranosyl-5-methylcytosine and its metabolites rely heavily on the separation power of chromatography and the detection sensitivity of spectroscopy. These techniques are indispensable for tracking the compound's journey through metabolic pathways and its incorporation into nucleic acids.
Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique used to investigate the interactions between small molecules and macromolecules like DNA. This method is applied to study how nucleoside analogs such as 1β-D-Arabinofuranosyl-5-methylcytosine bind to or are incorporated into DNA. By monitoring changes in the UV absorbance spectrum of DNA upon introduction of the analog, researchers can infer the nature of the interaction. For instance, the incorporation of the analog into the DNA strand can alter the local environment of the chromophores (the nucleotide bases), leading to shifts in the maximum absorbance wavelength (λmax) or changes in molar absorptivity. These spectral changes provide initial evidence of interaction and can be used to determine binding constants and stoichiometry, offering insights into the stability and nature of the modified DNA.
Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of modified nucleobases within DNA. nih.gov Stable-isotope-dilution tandem mass spectrometry is considered a gold standard for the quantitative analysis of DNA modifications. nih.gov This approach offers high sensitivity and specificity, allowing for the detection of modified bases at very low levels, such as one modification per 50,000 bases from just 500 nanograms of DNA.
In the context of 1β-D-Arabinofuranosyl-5-methylcytosine research, MS-based methods, often coupled with liquid chromatography (LC-MS/MS), are employed to:
Confirm Incorporation: Unequivocally identify the presence of the analog within the DNA backbone after enzymatic digestion of the DNA into individual nucleosides.
Quantify Levels: Measure the precise amount of the incorporated analog relative to canonical bases. This is crucial for understanding the dose-response relationship and the efficiency of incorporation.
Identify Metabolites: Detect and structurally characterize metabolites of the compound in biological fluids and cell extracts.
A typical workflow involves the enzymatic hydrolysis of DNA, followed by chromatographic separation of the resulting nucleosides and subsequent analysis by tandem mass spectrometry. nih.gov
| Technique | Principle | Application in 1β-D-Arabinofuranosyl-5-methylcytosine Research | Key Findings Enabled |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. Requires derivatization of nucleosides. | Quantitative measurement of base modifications, such as 5-methylcytosine (B146107), using stable isotope dilution. | Precise quantification of modified bases in DNA samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds in liquid phase followed by two stages of mass analysis for high specificity. | Simultaneous detection and quantification of 5-methylcytosine and its oxidized derivatives (e.g., 5-hmC, 5-fC, 5-caC). researchgate.net | Understanding the pathways of active DNA demethylation and the abundance of various cytosine modifications. researchgate.net |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential for separating and quantifying 1β-D-Arabinofuranosyl-5-methylcytosine and its various phosphorylated metabolites from complex biological matrices. These techniques separate molecules based on their physicochemical properties as they pass through a column packed with a stationary phase.
In cellular metabolism studies, HPLC and UPLC are used to track the conversion of the parent nucleoside into its active triphosphate form. For instance, studies on the related analog 1-beta-D-arabinofuranosyl-5-azacytosine have shown that it is phosphorylated by deoxycytidine kinase to its triphosphate metabolite, which is the primary active form. nih.gov A similar analytical approach would be used for 1β-D-Arabinofuranosyl-5-methylcytosine to separate the parent compound from its mono-, di-, and triphosphate derivatives. By coupling the chromatograph to a UV detector or a mass spectrometer, researchers can quantify the intracellular concentrations of each metabolite over time, providing critical data on the rate of metabolic activation and the intracellular half-life of the active species.
Structural Biology Approaches for Enzyme-Nucleoside Analog Interactions (e.g., X-ray Crystallography)
Understanding how 1β-D-Arabinofuranosyl-5-methylcytosine interacts with key cellular enzymes is fundamental to deciphering its mechanism of action. X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including proteins and nucleic acids. nih.gov By co-crystallizing a target enzyme—such as DNA polymerase or deoxycytidine kinase—with the nucleoside analog, researchers can visualize the precise atomic interactions at the enzyme's active site.
This structural information can reveal:
Binding Mode: How the analog fits into the active site and the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex.
Mechanism of Inhibition: For enzymes like DNA polymerase, crystallography can show how the arabinose sugar moiety, with its 2'-hydroxyl in the "up" position, sterically hinders the formation of the phosphodiester bond with the next incoming nucleotide, leading to chain termination.
Basis for Selectivity: Comparing the structure of the analog bound to a human enzyme versus a viral or bacterial enzyme can explain its selective toxicity and guide the design of more specific drugs.
While a specific crystal structure for 1β-D-Arabinofuranosyl-5-methylcytosine may not be publicly available, the methodology remains a gold standard for elucidating such interactions, as has been demonstrated for countless other nucleoside analogs and enzyme inhibitors. nih.gov
Computational Biology and Bioinformatics for Predicting DNA Modification Sites and Interactions
Computational biology offers powerful tools to predict and analyze the effects of DNA modifications. Given that 1β-D-Arabinofuranosyl-5-methylcytosine is an analog of 5-methylcytosine, bioinformatics approaches developed for studying this key epigenetic mark are highly relevant. nih.govresearchgate.net
Recent advancements have led to the development of sophisticated machine learning models to predict the locations of 5-methylcytosine (5mC) sites in the genome based on DNA sequence context alone. nih.gov One such approach, BERT-5mC, utilizes a deep learning model based on Bidirectional Encoder Representations from Transformers (BERT), which is adapted from natural language processing. nih.gov These models are trained on vast datasets of known 5mC sites and can learn the sequence patterns that are favorable for methylation.
| Computational Model | Methodology | Performance (AUROC) | Relevance to Analog Research |
|---|---|---|---|
| iPromoter-5mC | Support Vector Machine (SVM) based on k-mer frequencies. | ~0.95 | Provides a baseline for sequence-based prediction of modification-prone sites. |
| BiLSTM-5mC | Bidirectional Long Short-Term Memory (BiLSTM) neural network. nih.gov | ~0.96 | Captures long-range sequence dependencies that may influence analog incorporation. |
| BERT-5mC | Fine-tuned Bidirectional Encoder Representations from Transformers (BERT) model. nih.gov | 0.966 | Offers state-of-the-art prediction of sites susceptible to modification, potentially guiding experimental analysis of analog incorporation. nih.gov |
These predictive tools could be adapted to hypothesize which genomic regions might be more susceptible to the incorporation of 1β-D-Arabinofuranosyl-5-methylcytosine. Furthermore, molecular dynamics simulations can be used to model how the presence of this analog within a DNA duplex alters its structure, flexibility, and interaction with DNA-binding proteins, providing a dynamic view that complements static crystallographic data.
Development and Application of Radiotracers for PET Imaging in Preclinical Models
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in vivo. researchgate.net The development of a radiolabeled version of 1β-D-Arabinofuranosyl-5-methylcytosine could create a powerful tool for preclinical research. nih.govthno.org By labeling the compound with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), its biodistribution, tumor uptake, and metabolic fate can be tracked in real-time in animal models.
The development process for such a PET radiotracer involves:
Radiosynthesis: Devising a chemical synthesis route to incorporate the radionuclide (e.g., ¹¹C or ¹⁸F) into the molecule efficiently and with high specific activity.
Preclinical Evaluation: In animal models of disease (e.g., cancer), PET scans would be used to measure the tracer's accumulation in tumors versus healthy tissues. This provides information on target engagement and can help predict therapeutic efficacy.
Mechanism of Action Studies: PET imaging can be used to assess whether the uptake of the radiotracer correlates with the intended biological effect, such as the inhibition of DNA synthesis. For example, a decrease in the uptake of another proliferation marker, such as 3'-[¹⁸F]fluoro-3'-deoxythymidine ([¹⁸F]FLT), after treatment with the non-radiolabeled drug could indicate successful target inhibition. nih.gov
Such a radiotracer would enable researchers to non-invasively assess pharmacokinetics and pharmacodynamics, accelerating the preclinical development and evaluation of 1β-D-Arabinofuranosyl-5-methylcytosine as a potential therapeutic agent. mdpi.com
Emerging Research Directions for 1beta D Arabinofuranosyl 5 Methylcytosine Analogs
Exploration of Structure-Activity Relationships for Enhanced Biochemical Specificity
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to refine the therapeutic properties of lead compounds by systematically modifying their chemical structure. For analogs of 1beta-D-Arabinofuranosyl-5-methylcytosine, a pyrimidine (B1678525) nucleoside analog, SAR studies are crucial for enhancing biochemical specificity and improving their activity profile. Research in this area often focuses on modifications to the pyrimidine base, the arabinose sugar moiety, and the 5'-hydroxyl group to optimize interactions with target enzymes while minimizing off-target effects.
Modifications to the pyrimidine ring and the sugar can significantly impact the compound's recognition by nucleoside transporters and kinases, which are essential for cellular uptake and activation. For instance, in related pyrimidine nucleosides, the addition of a methyl group at the C-6 position of the pyrimidine ring was found to have no significant impact on inhibitory activity against certain mycobacterial strains mdpi.com. Conversely, modifications at the C-5 position, such as the introduction of alkynyl groups, have yielded compounds with significant activity against M. bovis and M. tuberculosis mdpi.com.
Another key area of SAR exploration involves the synthesis of ester prodrugs. Studies on cytarabine (B982), a closely related analog, have shown that creating 3',5'-diesters with long-chain carboxylic acids can lead to high antitumor activity. nih.gov This suggests that lipophilicity and the nature of the ester side chains are critical determinants of biological efficacy, likely by influencing membrane permeability and drug release kinetics. The goal of these structural modifications is to achieve an optimal balance of intrinsic reactivity, inhibitory potency, and metabolic stability acs.org.
Table 1: Structure-Activity Relationships of Selected Pyrimidine Nucleoside Analogs This table summarizes findings from related pyrimidine nucleoside analogs to infer potential SAR directions for this compound.
| Compound/Analog Class | Structural Modification | Observed Effect on Activity | Reference |
| 2',3'-dideoxy-3'-modified cytidines | N-alkyl substituents (C10H21, C12H25) on 5-methylcytosine (B146107) base | Demonstrated inhibitory activity against M. smegmatis and some Gram-positive bacteria. | mdpi.com |
| 5-alkynyl-substituted uridines | Alkynyl groups at C-5 position of pyrimidine ring | Showed activity against M. bovis and Mtb. | mdpi.com |
| 2,2'-anhydro-arabinofuranosylcytosine salts | 3',5'-diesters with long-chain carboxylic acids | High antitumor activity against L1210 leukemia in mice. | nih.gov |
| 2,2'-anhydro-arabinofuranosylcytosine 5'-phosphate | 3'-ester with a long-chain carboxylic acid (24d) | Exhibited moderate activity when administered orally. | nih.gov |
Investigation of Resistance Mechanisms in Research Models
The development of drug resistance is a significant challenge in antiviral and anticancer therapies. For nucleoside analogs like this compound, resistance can emerge through various molecular mechanisms, primarily involving alterations in drug metabolism or the drug's molecular target.
A primary mechanism of resistance involves the enzymes responsible for activating the nucleoside analog. Many such compounds require intracellular phosphorylation to their active triphosphate form, a process often initiated by deoxycytidine kinase (dCK). Research on the related compound 1-beta-D-arabinofuranosylcytosine (ara-C) has shown that resistance in human T-lymphoblast cell lines can be mediated by specific mutations within the dCK gene. nih.gov These mutations can include deletions within the coding region or point mutations that substitute key amino acids, leading to a complete loss of catalytic activity. nih.gov Consequently, the cell is unable to phosphorylate and activate the drug.
Another cellular resistance mechanism observed in Chinese hamster fibroblasts involves an expansion of the endogenous deoxycytidine triphosphate (dCTP) pool. nih.gov The increased concentration of the natural substrate (dCTP) allows it to outcompete the analog's triphosphate form for binding to DNA polymerase, thereby diminishing the drug's inhibitory effect. nih.gov
In viral models, resistance often arises from mutations in the viral polymerase, the direct target of the active drug. In studies of Herpes Simplex Virus (HSV) resistance to ara-C, cross-resistance was linked to an altered viral DNA polymerase. nih.gov This altered enzyme leads to reduced incorporation of the ara-C analog into the viral DNA, thus diminishing its ability to inhibit viral replication. nih.gov Similarly, in Hepatitis B Virus (HBV), resistance to the analog Clevudine has been predominantly associated with the M204I mutation in the reverse transcriptase (RT) domain, which plays a major role in treatment failure. scilit.comnih.gov
Table 2: Documented Resistance Mechanisms to Related Nucleoside Analogs
| Drug Analog | Research Model | Mechanism of Resistance | Specific Molecular Change | Reference |
| 1-beta-D-arabinofuranosylcytosine (ara-C) | Human T-lymphoblasts | Deficient drug activation | Mutations (deletions, point mutations) in the deoxycytidine kinase (dCK) gene. | nih.gov |
| 1-beta-D-arabinofuranosylcytosine (ara-C) | Chinese hamster fibroblasts | Increased competition from natural substrate | Expansion of the intracellular dCTP pool. | nih.gov |
| 1-beta-D-arabinofuranosylcytosine (ara-C) | Herpes Simplex Virus (HSV) | Altered drug target | Altered viral DNA polymerase leading to less drug incorporation into viral DNA. | nih.gov |
| Clevudine | Hepatitis B Virus (HBV) | Altered drug target | M204I mutation in the HBV reverse transcriptase (RT) domain. | scilit.comnih.gov |
Development of Novel Prodrug Strategies for Targeted Delivery
Prodrug strategies represent a versatile approach in medicinal chemistry to overcome pharmacokinetic barriers and enhance the therapeutic index of active compounds. nih.gov For nucleoside analogs like this compound, which may have limitations such as poor membrane permeability or systemic toxicity, prodrug design can enable targeted delivery and site-specific activation. nih.govresearchgate.net
One prominent strategy involves modifying the 5'-hydroxyl group to create esters or phosphoramidates. This approach can improve oral bioavailability and target specific tissues. For example, a series of 5'-amino acid ester derivatives of cytarabine (ara-C) were synthesized to utilize the intestinal oligopeptide transporter 1 (PepT1). nih.gov This strategy led to a significant increase in the oral bioavailability of ara-C in rats, demonstrating that targeting intestinal transporters is a promising approach for poorly absorbed drugs. nih.gov
Another sophisticated strategy is the development of liver-targeted phosphoramidate prodrugs. ATI-2173, a prodrug of the antiviral nucleoside analog Clevudine, was designed with a 5'-phosphoramidate moiety. researchgate.netnih.gov This modification allows the compound to be delivered to the liver, where it is metabolized to the 5'-monophosphate, bypassing the often rate-limiting first phosphorylation step. researchgate.netnih.gov This liver-targeting approach results in equivalent liver concentrations of the active triphosphate compared to the parent drug, but with greatly reduced systemic exposure, potentially minimizing off-target side effects. researchgate.netnih.gov Such targeted prodrug designs can be enhanced by leveraging specific enzymes or membrane transporters that are overexpressed in the target tissue. researchgate.net
Table 3: Prodrug Strategies for Targeted Delivery of Nucleoside Analogs
| Parent Compound | Prodrug Strategy | Chemical Modification | Target/Goal | Reference |
| Cytarabine (ara-C) | Transporter-Targeted Prodrug | 5'-amino acid esters (e.g., 5'-Valyl prodrug) | Target intestinal peptide transporter (PepT1) to improve oral bioavailability. | nih.gov |
| Clevudine | Liver-Targeted Prodrug | 5'-phosphoramidate (ATI-2173) | Deliver the 5'-monophosphate selectively to the liver, bypassing the first phosphorylation step and reducing systemic exposure. | researchgate.netnih.gov |
| General Nucleotides | SATE, POM, POC Prodrugs | S-acyl-2-thioethyl (SATE), pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC) masking groups | Improve cell penetration and bioavailability of nucleotide monophosphates. | eurekaselect.com |
Elucidating Broader Epigenetic and Transcriptional Regulatory Roles
The structural similarity of this compound to 5-methylcytosine (5mC), a canonical epigenetic mark, suggests it may have profound effects on epigenetic and transcriptional regulation. In mammals, 5mC is a key modification involved in gene silencing, genomic imprinting, and maintaining genome stability. nih.govplos.org The methylation patterns are established and maintained by DNA methyltransferases (DNMTs). frontiersin.orgyoutube.com
An analog like this compound, upon intracellular phosphorylation to its triphosphate form, could be incorporated into DNA by DNA polymerases during replication. The presence of the arabinose sugar instead of deoxyribose would likely create a structural distortion in the DNA backbone. This alteration could interfere with the recognition and binding of proteins that interact with methylated DNA, including DNMT1, which is responsible for maintaining methylation patterns on newly synthesized DNA strands. frontiersin.org Disruption of this maintenance process would lead to passive, replication-dependent demethylation and widespread DNA hypomethylation.
Evidence from related compounds supports this hypothesis. The analog 1-beta-D-arabinosyl-5-azacytosine (ara-AC), which combines the arabinosyl sugar with a nitrogen substitution in the pyrimidine ring, has been shown to be incorporated into DNA and to cause a rapid decline in DNA methylation levels in human CEM cells. nih.gov
Furthermore, the incorporation of such an analog could affect the binding of methyl-CpG-binding domain (MBD) proteins and other "reader" proteins that translate the epigenetic signal of 5mC into transcriptional repression. dntb.gov.ua By altering the local DNA structure, the analog might prevent these repressive complexes from binding, leading to aberrant gene activation. The analog could also serve as a substrate or inhibitor for the Ten-Eleven Translocation (TET) enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and other derivatives as part of the active DNA demethylation pathway, further disrupting the dynamic balance of the epigenome. researchgate.netfrontiersin.org The potential for such analogs to reprogram epigenetic landscapes makes them intriguing candidates for further investigation into their roles in modulating gene expression and cellular function.
Q & A
Basic: What synthetic strategies are employed to modify 1β-D-Arabinofuranosyl-5-methylcytosine for enhanced therapeutic efficacy?
Methodological Answer:
Key synthetic approaches include N4-acylation and 5′-monophosphate conjugation to improve stability and cellular uptake. For example, N4-behenoyl derivatives enhance lipophilicity, facilitating membrane penetration, while 5′-monophosphate-lipid conjugates promote prodrug activation in tumor microenvironments. These modifications are validated via HPLC purity assays and in vitro cytotoxicity screens against leukemia cell lines (e.g., L1210) .
Basic: How can bisulfite genomic sequencing distinguish 5-methylcytosine in arabinofuranosyl-modified nucleosides?
Methodological Answer:
Bisulfite treatment converts unmodified cytosine to uracil (amplified as thymine), while 5-methylcytosine remains intact. Post-PCR sequencing of 1β-D-arabinofuranosyl-5-methylcytosine-containing DNA strands reveals methylation sites as retained cytosines. Critical steps include:
- Optimized bisulfite reaction conditions (pH 5.0, 50°C, 16 hours) to minimize DNA degradation.
- Strand-specific PCR primers to amplify modified regions (e.g., human kininogen promoter).
- Clonal sequencing to resolve single-molecule methylation patterns .
Basic: What enzymatic assays quantify deoxycytidine kinase (dCK) activity in cells treated with 1β-D-Arabinofuranosyl-5-methylcytosine?
Methodological Answer:
dCK activity is measured via radiolabeled tracer uptake assays (e.g., ³H-cytidine) or kinase-specific fluorogenic probes (e.g., 18F-FAC). Steps include:
- Cell lysate preparation and incubation with substrate (1β-D-arabinofuranosyl-5-methylcytosine) and ATP.
- HPLC separation of phosphorylated metabolites.
- LC-MS/MS validation to confirm 5-methylcytosine-monophosphate formation. Coexpression of dCK with cytidine deaminase (CDA) in isogenic cell lines further clarifies resistance mechanisms .
Advanced: How do PET probes like 18F-FAC and l-18F-FMAC stratify tumors for nucleoside analog therapy response?
Methodological Answer:
18F-FAC and l-18F-FMAC PET imaging quantifies dCK and CDA activities in vivo:
- 18F-FAC retention correlates with dCK activity and gemcitabine sensitivity.
- l-18F-FMAC uptake is CDA-independent, identifying tumors resistant to deamination.
Protocol: - Generate dCK+/CDA+ isogenic cell lines via retroviral transduction.
- Perform dynamic PET scans in murine xenografts.
- Validate via ex vivo phosphorimaging and cell viability assays (IC50 comparisons). This dual-tracer approach predicts optimal NA prodrug selection (e.g., clofarabine vs. gemcitabine) .
Advanced: How does 1β-D-Arabinofuranosyl-5-methylcytosine incorporation influence Tet-mediated DNA demethylation pathways?
Methodological Answer:
Tet dioxygenases oxidize 5-methylcytosine (5mC) to 5-carboxylcytosine (5caC) , excised by thymine-DNA glycosylase (TDG). For arabinofuranosyl-5mC:
- In vitro oxidation assays : Incubate DNA with recombinant Tet1/2 and α-ketoglutarate.
- LC-MS detection : Identify 5caC derivatives (retention time shifts).
- TDG activity assays : Measure excision efficiency via gel electrophoresis or MALDI-TOF.
Key finding : Arabinofuranosyl-modified 5mC resists oxidation, potentially stabilizing epigenetic silencing in cancer stem cells .
Advanced: What in vitro models resolve contradictions in 1β-D-Arabinofuranosyl-5-methylcytosine’s antiviral vs. cytotoxic effects?
Methodological Answer:
Contradiction : The compound inhibits viral polymerases (e.g., poxvirus) but induces cytotoxicity via DNA incorporation.
Resolution strategies :
- Viral replication assays : Compare IC50 in infected vs. uninfected cells (e.g., vaccinia virus).
- Metabolic tracing : Use ³H-labeled arabinofuranosyl-5mC to quantify DNA incorporation in host vs. viral genomes.
- CRISPR-Cas9 knockouts : Target dCK or viral polymerase genes to isolate mechanisms .
Basic: How is 1β-D-Arabinofuranosyl-5-methylcytosine stability assessed under physiological conditions?
Methodological Answer:
- pH stability tests : Incubate compound in buffers (pH 4–9) at 37°C for 24 hours; analyze degradation via HPLC.
- Serum stability assays : Add 10% fetal bovine serum; quantify intact compound using LC-MS.
- Temperature-dependent half-life : Use Arrhenius plots to predict shelf-life .
Advanced: What computational models predict 1β-D-Arabinofuranosyl-5-methylcytosine’s interaction with DNA repair enzymes?
Methodological Answer:
- Molecular docking : Simulate binding to TDG or dCK using AutoDock Vina (PDB: 3FDG for TDG).
- MD simulations : Assess arabinofuranosyl-induced DNA backbone distortion (AMBER force fields).
- Free energy calculations : Compare ΔG of excision for 5mC vs. arabinofuranosyl-5mC .
Basic: What cell-based assays quantify 1β-D-Arabinofuranosyl-5-methylcytosine-induced DNA damage?
Methodological Answer:
- Comet assay : Detect single-strand breaks in treated cells (alkaline conditions).
- γH2AX immunofluorescence : Measure double-strand break foci.
- SOS chromotest : Quantify SOS response induction in E. coli .
Advanced: How do nucleoside salvage pathway mutations affect 1β-D-Arabinofuranosyl-5-methylcytosine resistance?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
